molecular formula C6Cl2F4 B3046121 1,4-Dichlorotetrafluorobenzene CAS No. 1198-62-5

1,4-Dichlorotetrafluorobenzene

Cat. No.: B3046121
CAS No.: 1198-62-5
M. Wt: 218.96 g/mol
InChI Key: HUBUEVKHTMIROY-UHFFFAOYSA-N
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Description

1,4-Dichlorotetrafluorobenzene is a halogenated aromatic compound with a benzene ring substituted by two chlorine atoms at the para positions (1,4-) and four fluorine atoms occupying the remaining positions (2,3,5,6-). This structure confers unique physicochemical properties, including high thermal stability and electron-withdrawing characteristics, making it valuable in materials science and supramolecular chemistry. Notably, it serves as a halogen bond (XB) donor due to the polarized C–Cl bonds, enabling interactions with electron-rich species like nitrogen or oxygen . Its applications span crystal engineering, polymer synthesis, and explosives detection, though its effectiveness varies compared to analogs with heavier halogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichlorotetrafluorobenzene can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobenzene with fluorine gas in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to ensure complete fluorination.

Another method involves the pyrolysis of 4-chlorotetrafluorobenzenethiol with chlorine at high temperatures (around 400°C). This process results in the substitution of thiol groups with chlorine atoms, yielding this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichlorotetrafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium thiolate (KSH) and other nucleophiles. These reactions typically occur under mild conditions.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and aluminum chloride (AlCl3) are commonly used. These reactions often require elevated temperatures and the presence of a catalyst.

Major Products Formed

    Substitution Reactions: The major products are typically derivatives of this compound where chlorine atoms are replaced by other functional groups.

    Electrophilic Aromatic Substitution: The major products include brominated or chlorinated derivatives of this compound.

Scientific Research Applications

1,4-Dichlorotetrafluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dichlorotetrafluorobenzene primarily involves its ability to undergo substitution reactions. The presence of electronegative fluorine atoms on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical processes to produce a wide range of derivatives.

Comparison with Similar Compounds

Halogen Bonding Strength and Structural Features

1,4-Dichlorotetrafluorobenzene exhibits weaker halogen bonding compared to its bromo- and iodo-substituted analogs. In halogen-bonded crystals, the Cl···N interaction distances (e.g., 2.940–3.511 Å) are longer than those observed for Br or I analogs, reducing bond strength . For instance, 1,4-diiodotetrafluorobenzene forms shorter and more linear I···N bonds (typically <2.9 Å), enhancing supramolecular network stability . The bifurcated halogen bonds formed by this compound (e.g., in complexes with 2-chloro-1,10-phenanthroline) are asymmetric and less directional, limiting their robustness in crystal engineering .

Table 1: Halogen Bond Parameters in Tetrafluorobenzene Derivatives

Compound Halogen Bond Distance (Å) Bond Angle (°) Application Example
1,4-Diiodotetrafluorobenzene ~2.7–2.9 160–180 High-strength polymers
1,4-Dibromotetrafluorobenzene ~2.8–3.0 150–170 Moderate-strength materials
This compound 2.9–3.5 140–167 Brittle/weak materials

Reactivity in Polymerization Reactions

While 1,4-dibromo- and 1,4-diiodotetrafluorobenzene successfully form polyperfluoro-p-phenylenes via Ullmann reactions (using copper catalysts), the dichloro analog fails to polymerize under similar conditions . This disparity arises from the weaker C–Cl bond dissociation energy and reduced electrophilicity, hindering coupling reactions.

Suitability in Functional Materials

In shape-memory polymers, this compound’s weak halogen bonding (Cl···N) results in mechanically inferior materials. Its dibromo and diiodo analogs, with stronger Br···N and I···N interactions, enable higher shape fixity and recovery due to more durable crosslinks . Similarly, in explosives detection systems, 1,4-diiodotetrafluorobenzene forms more stable charge-transfer complexes with nitroaromatic compounds (e.g., RDX) than the dichloro derivative, enhancing sensitivity .

Comparison with Non-Fluorinated Analogs

Non-fluorinated 1,4-dichlorobenzene lacks the electron-withdrawing fluorine substituents, reducing its halogen-bonding capability and thermal stability. The tetrafluoro backbone in this compound enhances polarity and oxidation resistance, making it preferable for high-temperature applications . However, non-fluorinated analogs like 1,4-dichlorobenzene dominate in industrial solvents and moth repellents due to lower production costs .

Biological Activity

1,4-Dichlorotetrafluorobenzene (DCTFB), a halogenated aromatic compound, has garnered attention due to its potential biological activities and implications for environmental health. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with DCTFB.

  • Chemical Formula : C6Cl2F4
  • Molecular Weight : 202.01 g/mol
  • CAS Number : 11085291

Biological Activity Overview

DCTFB is primarily studied for its interactions with biological systems and potential toxicological effects. The following sections detail various aspects of its biological activity.

Toxicological Studies

  • In Vitro Studies :
    • DCTFB has been evaluated for mutagenicity using the Ames test, which assesses the potential of a compound to induce genetic mutations in bacteria. Results indicate variable outcomes depending on metabolic activation conditions.
    • In vitro assays revealed that DCTFB does not consistently induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary (CHO) cells, suggesting limited genotoxic potential under certain conditions .
  • In Vivo Studies :
    • A study involving chronic exposure to DCTFB in rodents showed no significant increase in tumor incidence, indicating a low carcinogenic risk. However, further long-term studies are recommended to fully assess its carcinogenic potential .
    • The pharmacokinetic behavior of DCTFB suggests that it is poorly metabolized, which may contribute to its low toxicity profile observed in animal studies .

Environmental Impact Case Study

A significant case study highlighted the environmental persistence of DCTFB and its effects on aquatic organisms. The study monitored the bioaccumulation of DCTFB in fish species exposed to contaminated water sources. Results indicated:

  • Bioaccumulation Factor (BAF) : Fish exhibited a BAF of approximately 5.2 after 30 days of exposure.
  • Tissue Concentration : Liver tissues showed higher concentrations compared to muscle tissues, suggesting selective accumulation .

Comparative Toxicity Table

The following table summarizes key findings from various studies comparing the biological activity of DCTFB with related compounds:

CompoundMutagenicityCarcinogenicityBioaccumulation FactorMetabolism Rate
This compoundNegativeLow5.2Poorly Metabolized
ChloropentafluorobenzeneVariableUncertainNot reportedModerately Metabolized
1,4-DichlorobenzenePositiveHighNot reportedRapidly Metabolized

The mechanisms through which DCTFB exerts its biological effects are not fully understood but may involve:

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,4-Dichlorotetrafluorobenzene in laboratory settings?

  • Methodological Answer : Proper handling requires adherence to OSHA/NIOSH guidelines, including:

  • Use of local exhaust ventilation and closed systems to minimize vapor exposure .
  • Personal protective equipment (PPE): Respirators for vapor control (e.g., NIOSH-approved cartridges), nitrile gloves, chemical-resistant aprons, and safety goggles .
  • Storage in cool, dry, well-ventilated areas away from ignition sources, with secondary containment to prevent leaks .
  • Emergency measures: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what are the key reaction parameters?

  • Methodological Answer : Synthesis typically involves halogenation of tetrafluorobenzene derivatives. Key steps include:

  • Chlorination using Cl₂ gas in the presence of Lewis acid catalysts (e.g., FeCl₃) at 50–80°C .
  • Fluorination via halogen exchange with KF or HF under controlled pressure (1–3 atm) .
  • Optimization parameters: Reaction temperature, stoichiometry of halogenating agents, and catalyst loading to achieve >90% yield .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer :

  • GC-MS : Quantifies volatile impurities (detection limit: 0.1 ppm) using a DB-5MS column and electron ionization .
  • HPLC-DAD : Mobile phase of acetonitrile/water (70:30 v/v) with 10 mM acetate buffer (pH 5) for resolving polar byproducts .
  • 19F NMR : Confirms structural integrity via characteristic CF₂ and CF₃ shifts (δ = -60 to -80 ppm) .

Advanced Research Questions

Q. How do halogen-bonding interactions of this compound influence its utility in explosive detection systems?

  • Methodological Answer : The compound’s σ-hole geometry enhances interactions with electron-rich analytes (e.g., NH₃, NO₂ groups):

  • Computational modeling : DFT calculations (B3LYP/6-311+G*) optimize binding energies (~15–25 kJ/mol) for sensor design .
  • Spectroscopic validation : FTIR and Raman spectroscopy identify shifts in C-Cl and C-F stretching modes upon analyte binding .

Q. What strategies resolve contradictions in spectral data or synthesis yields during characterization?

  • Methodological Answer :

  • Cross-validation : Compare NMR/IR data with NIST Chemistry WebBook reference spectra to confirm peak assignments .
  • DoE (Design of Experiments) : Apply factorial designs to isolate variables affecting yield (e.g., temperature vs. catalyst loading) .
  • Isotopic labeling : Use deuterated analogs (e.g., 1,4-Dichlorobenzene-d₄) as internal standards for quantitative MS analysis .

Q. How can researchers optimize the environmental stability of this compound in long-term storage?

  • Methodological Answer :

  • Degradation studies : Accelerated aging tests (40°C/75% RH) monitor hydrolysis rates via LC-MS .
  • Stabilizers : Add 0.1–0.5% w/w antioxidants (e.g., BHT) to inhibit radical-mediated degradation .
  • Container selection : Use amber glass with PTFE-lined caps to minimize UV exposure and leaching .

Properties

IUPAC Name

1,4-dichloro-2,3,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBUEVKHTMIROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454687
Record name Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-62-5
Record name Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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